2-Metil-2,3-dihidroftalazina-1,4-diona

Descripción general

Descripción

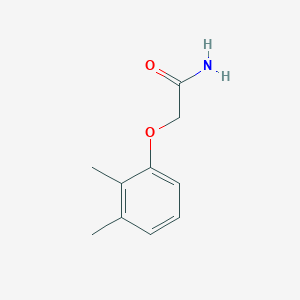

4-hydroxy-2-methylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-hydroxy-2-methylphthalazin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-hydroxy-2-methylphthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-2-methylphthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

La 2-Metil-2,3-dihidroftalazina-1,4-diona sirve como intermedio en la síntesis de varios productos farmacéuticos. Sus derivados han mostrado una amplia gama de actividades biológicas, incluyendo propiedades anticonvulsivas, antimicrobianas, antifúngicas, vasodilatadoras, anti-VIH, anticancerígenas, agentes inhibidores de PDE3/PDE4, antiasmáticas, leishmanicidas y antidiabéticas .

Actividades Anticonvulsivas

Se han sintetizado y evaluado derivados específicos de this compound por sus actividades anticonvulsivas. Un compuesto de este tipo inhibió las convulsiones clónicas, las convulsiones tónicas y la letalidad con alta eficacia .

Actividad Hipolipidémica

Este compuesto ha sido parte de estudios para explorar su actividad hipolipidémica, que es la reducción de los niveles de lípidos en la sangre. Esto puede ser crucial en el tratamiento de afecciones como la hiperlipidemia .

Síntesis Orgánica

La estructura única de la this compound la convierte en un valioso bloque de construcción en la síntesis orgánica para crear moléculas de fármacos complejos y otros compuestos orgánicos .

Química Analítica

Debido a sus propiedades químicas específicas, este compuesto se puede utilizar en química analítica como estándar o reactivo en varios análisis químicos para determinar la presencia o cantidad de otras sustancias .

Herramienta de Investigación

En la investigación científica, la this compound se puede utilizar como herramienta para estudiar las vías y reacciones bioquímicas debido a su reactividad y la variedad de derivados que puede formar .

Uso Educativo

En entornos educativos, este compuesto puede utilizarse para demostrar varias reacciones químicas y técnicas de síntesis debido a su reactividad y al rango de reacciones que puede sufrir.

Springer - Oxidative ring cleavage of 2,3-dihydrophthalazine-1,4-dione

Mecanismo De Acción

Target of Action

It has been identified as a suitable nicotinamide mimicking parp10 inhibitor scaffold . PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair and cell signaling .

Mode of Action

The compound interacts with its targets by mimicking the structure of nicotinamide, a key component in the active site of PARP10 . This allows it to inhibit the activity of PARP10, potentially altering various cellular processes .

Biochemical Pathways

Given its role as a parp10 inhibitor, it may impact pathways related to dna repair and cell signaling .

Pharmacokinetics

Compounds 7c and 8b, which are derivatives of 2-methyl-2,3-dihydrophthalazine-1,4-dione, have been reported to exhibit good adme pharmacokinetics with good drug-likeness parameters .

Result of Action

Some derivatives of this compound have shown potent anticonvulsant activities . Additionally, compound 6e, a derivative of 2-Methyl-2,3-dihydrophthalazine-1,4-dione, has shown potent anticonvulsant activity with an ED50 value of 6.8 mg/kg .

Análisis Bioquímico

Biochemical Properties

It has been suggested that phthalazine derivatives, such as 2-Methyl-2,3-dihydrophthalazine-1,4-dione, may act as non-competitive AMPA receptor antagonists . This suggests that this compound could interact with AMPA receptors, which are proteins that mediate the majority of excitatory neurotransmission .

Cellular Effects

Based on its potential role as a non-competitive AMPA receptor antagonist, it could influence cell function by modulating excitatory neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potential non-competitive AMPA receptor antagonist, it may exert its effects at the molecular level by binding to the transducer domains of AMPA receptors and inhibiting channel gating . This could lead to changes in gene expression and enzyme activity.

Propiedades

IUPAC Name |

3-methyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)7-5-3-2-4-6(7)8(12)10-11/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVYNYHUUGFVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311022 | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18393-54-9 | |

| Record name | NSC235820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)

![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)